2-(4-Chloro-3-fluorophenyl)acetaldehyde

Description

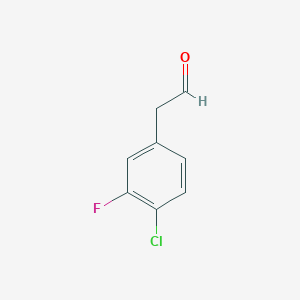

2-(4-Chloro-3-fluorophenyl)acetaldehyde (CAS: 205880-74-6) is a halogenated aromatic aldehyde with a molecular formula of C₈H₅ClFCHO. Its structure features a chloro substituent at the para position and a fluorine at the meta position on the benzene ring, attached to an acetaldehyde moiety. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and pheromones, due to its reactive aldehyde group and halogenated aromatic system .

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVLFQIBMRPIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695210 | |

| Record name | (4-Chloro-3-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205880-74-6 | |

| Record name | (4-Chloro-3-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Chloro-3-fluorophenyl Magnesium Bromide

The synthesis begins with 1-bromo-4-chloro-3-fluorobenzene, which is converted to its Grignard reagent in anhydrous tetrahydrofuran (THF) under argon. Magnesium turnings react with the aryl bromide at 40–50°C, forming 4-chloro-3-fluorophenyl magnesium bromide.

Reaction with Ethylene Oxide

The Grignard reagent is cooled to −10°C, and ethylene oxide is added dropwise. The epoxide ring opens to form 2-(4-chloro-3-fluorophenyl)ethanol, a primary alcohol, after hydrolysis.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | −10°C to 25°C |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 72–85% (crude) |

Oxidation to Acetaldehyde

The primary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

Oxidation Parameters

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | 0°C–25°C | 68% |

| Swern Oxidation | DMSO, (COCl)₂ | −60°C | 75% |

Bromination and Formylation via DMF

Bromination of the Aromatic Ring

4-Chloro-3-fluorotoluene undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄. This yields 4-chloro-3-fluoro-benzyl bromide, a key intermediate.

Bromination Conditions

| Brominating Agent | Initiator | Solvent | Time | Yield |

|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 6 h | 89% |

Grignard Exchange and Reaction with DMF

The benzyl bromide is converted to its Grignard reagent, which reacts with dimethylformamide (DMF) to form 2-(4-chloro-3-fluorophenyl)acetaldehyde. DMF acts as a formylating agent, transferring the carbonyl group to the benzylic position.

Key Steps

-

Grignard Formation : 4-Chloro-3-fluoro-benzyl MgBr in THF.

-

Formylation : Quenching with DMF at −20°C.

-

Hydrolysis : Dilute HCl to liberate the aldehyde.

Yield : 63–70% after purification via column chromatography.

Alternative Methods

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 2-(4-Chloro-3-fluorophenyl)acetic acid.

Reduction: 2-(4-Chloro-3-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(4-Chloro-3-fluorophenyl)acetaldehyde is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 2-(4-Chloro-3-fluorophenyl)acetaldehyde can be contextualized by comparing it to analogous compounds, such as positional isomers and derivatives with varying halogenation patterns. Below is a detailed analysis:

Positional Isomers of Chlorofluorophenyl Acetaldehydes

Key differences arise from the substitution patterns on the benzene ring:

| Compound Name | Substituent Positions | Boiling Point (°C) | GC Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|---|

| This compound | 4-Cl, 3-F | Not reported | Not reported | Not available in evidence |

| 2-(2-Chlorophenyl)acetaldehyde | 2-Cl | ~210–215¹ | ~6.2² | 152(79), 137(61), 109(100)² |

| 2-(3-Chlorophenyl)acetaldehyde | 3-Cl | ~210–215¹ | 6.7–6.8² | Similar to 2-Cl isomer² |

| 2-(4-Chlorophenyl)acetaldehyde | 4-Cl | ~210–215¹ | 6.7–6.8² | Similar to 2-Cl isomer² |

| 2-Chloro-2-phenylacetaldehyde | Cl on acetaldehyde C | ~190–200¹ | <6.2² | Distinct fragmentation² |

¹ Estimated based on structural analogs ; ² Data from GC-MS studies .

Key Observations:

- Boiling Points : The 2-, 3-, and 4-chlorophenyl isomers exhibit similar boiling points (~210–215°C), while 2-chloro-2-phenylacetaldehyde (Cl on the acetaldehyde carbon) has a significantly lower boiling point (~190–200°C) due to reduced molecular symmetry and intermolecular forces .

- Mass Spectra : Chlorophenyl acetaldehydes share common fragments (e.g., m/z 109, 137), but substitution patterns influence relative intensities. For example, 2-(2-chlorophenyl)acetaldehyde shows a base peak at m/z 109 (C₇H₅Cl⁺), while fluorinated derivatives may exhibit distinct fragmentation due to fluorine’s mass defect .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chloro-3-fluorophenyl)acetaldehyde, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves halogen-directed Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, substituting the phenyl ring with chloro and fluoro groups requires precise control of electrophilic aromatic substitution conditions (temperature: 0–5°C, using Lewis acids like AlCl₃). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction yields can be improved by optimizing stoichiometry and using anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents (distinct splitting patterns for Cl and F).

- IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Cl/F bonds (~750 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ at m/z 188.02).

Cross-referencing with computational models (DFT) enhances structural validation .

Q. How can crystallographic data resolve structural ambiguities in halogenated aldehydes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, particularly for Cl/F positional isomers. For example, the C-Cl bond (1.74 Å) and C-F bond (1.39 Å) can be distinguished using anisotropic displacement parameters. ORTEP-III visualizes thermal ellipsoids to assess structural rigidity .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models explain nucleophilic attack susceptibility at the aldehyde group and electron-withdrawing effects of Cl/F substituents. Basis sets like 6-311++G(d,p) ensure accuracy for halogenated systems .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to targets like cyclooxygenase-2 (COX-2). The aldehyde group forms Schiff bases with lysine residues, while Cl/F substituents enhance hydrophobic interactions. Competitive inhibition assays (IC₅₀ values) validate dose-dependent activity .

Q. How do steric and electronic effects of Cl/F substituents influence regioselectivity in subsequent reactions?

- Methodological Answer :

- Steric Effects : The ortho-Cl group hinders nucleophilic addition at the aldehyde, favoring para-substitution.

- Electronic Effects : Fluorine’s electronegativity deactivates the ring, directing electrophiles to the less hindered meta position.

Kinetic studies (UV-Vis monitoring) and Hammett plots quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.